molecular formula C9H10O5 B138091 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid CAS No. 3695-24-7

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid

Cat. No.: B138091
CAS No.: 3695-24-7
M. Wt: 198.17 g/mol
InChI Key: PXMUSCHKJYFZFD-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O5 It is a derivative of mandelic acid, characterized by the presence of hydroxy and methoxy groups on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid typically involves the reaction of vanillin with glycine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include mild temperatures and neutral to slightly acidic pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid is unique due to its specific combination of hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMUSCHKJYFZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70914009
Record name Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3695-24-7, 97294-81-0
Record name (±)-3-Hydroxy-4-methoxymandelic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3695-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(3-hydroxy-4-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70914009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of separating 3-Hydroxy-4-methoxymandelic acid from its isomer, 4-Hydroxy-3-methoxymandelic acid?

A: Both 3-Hydroxy-4-methoxymandelic acid and 4-Hydroxy-3-methoxymandelic acid are isomers, meaning they have the same molecular formula but different structural arrangements. Differentiating between these isomers is crucial in analytical chemistry, particularly in biological samples. [] This is because the presence and concentration of these isomers can serve as indicators of certain physiological conditions or metabolic processes.

Q2: What analytical techniques are effective for identifying and quantifying 3-Hydroxy-4-methoxymandelic acid?

A: Research indicates that both gas chromatography-mass spectrometry (GC-MS) and reversed-phase high performance liquid chromatography (HPLC) are effective methods for analyzing 3-Hydroxy-4-methoxymandelic acid. [, ]

  • GC-MS is particularly useful for identifying the compound within complex mixtures, as demonstrated by its use in analyzing extracts of Arteisia frigida before and after carbonization. []
  • Reversed-phase HPLC, on the other hand, excels at separating 3-Hydroxy-4-methoxymandelic acid from its isomer, 4-Hydroxy-3-methoxymandelic acid. [] This separation is achieved using a chemically bonded octadecylsilane stationary phase and a citrate/ammonium phosphate buffer containing methanol as the mobile phase. [] The separated isomers can then be detected and quantified electrochemically. []

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